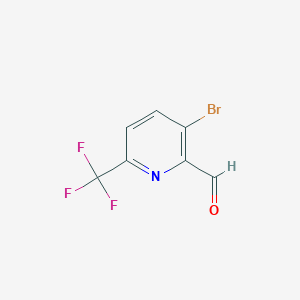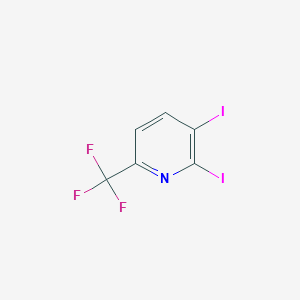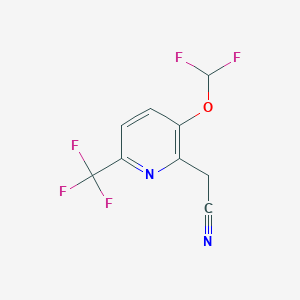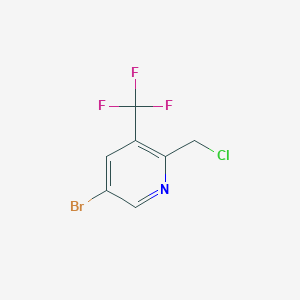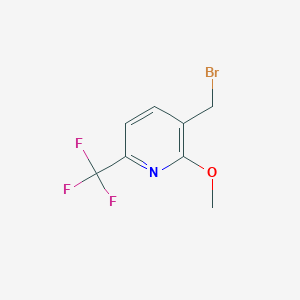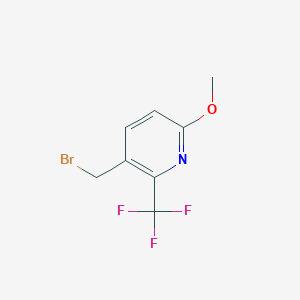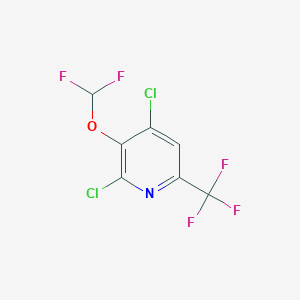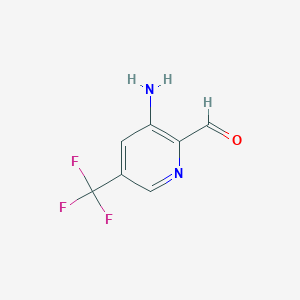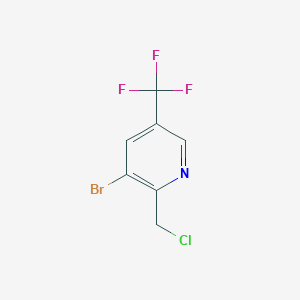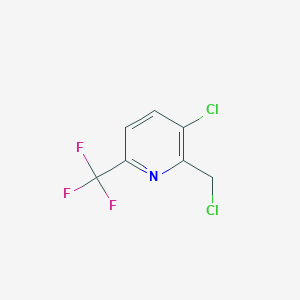
4-ブロモメチル-2-ヒドロキシ-6-(トリフルオロメチル)ピリジン
説明
“4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine” is a chemical compound that is a part of the trifluoromethylpyridine (TFMP) family . TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The researchers explain that the introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
科学的研究の応用
農薬用途
4-ブロモメチル-2-ヒドロキシ-6-(トリフルオロメチル)ピリジンを含むトリフルオロメチルピリジンは、有効な農薬成分における重要な構造モチーフです . これらは、作物を害虫から保護するために使用されます . フルアジフォップ-ブチルは、農薬市場に導入された最初のトリフルオロメチルピリジン誘導体であり、それ以来、20種類以上の新しいトリフルオロメチルピリジン含有農薬がISO共通名を獲得しています .
医薬品用途
トリフルオロメチルピリジンは、製薬業界でも使用されています . いくつかのトリフルオロメチルピリジン誘導体は、医薬品および獣医業界で使用されています。トリフルオロメチルピリジン部分を含む5つの医薬品および2つの獣医製品が市場承認を取得しており、多くの候補が現在臨床試験中です .
有効成分の合成
関連化合物である4-ブロモメチルピリジン臭化水素酸塩は、いくつかの作物保護製品の合成のための化学中間体として使用されています . これは、1,2-エタンジアミンおよび1,3-プロパンジアミンと反応して、対応するジアミンを形成します .
FDA承認薬
4-ブロモメチル-2-ヒドロキシ-6-(トリフルオロメチル)ピリジンを含む、トリフルオロメチル基含有薬は、FDAによって承認されています . このレビューでは、過去20年間でFDAが承認した19種類の薬剤の化学の詳細について説明しています。これには、薬理フォアとしてトリフルオロメチル基が含まれています .
将来の応用
フッ素原子の独特な物理化学的特性とピリジン部分の独特な特性により、トリフルオロメチルピリジンは将来、多くの新規用途に有望です .
その他の化合物の合成
別の関連化合物である2-ブロモ-4-メチルピリジンは、眼年齢色素A2-Eの全合成に使用されています . また、メトキシ-2-(2-ピリジル)インドールの調製にも使用されます .
将来の方向性
作用機序
Target of Action
It is known that pyridine derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that bromomethyl groups can act as alkylating agents, potentially modifying the function of target molecules . The hydroxy and trifluoromethyl groups may also influence the compound’s reactivity and interaction with its targets .
Biochemical Pathways
Pyridine derivatives are often involved in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The presence of the bromomethyl, hydroxy, and trifluoromethyl groups may influence these properties, affecting the compound’s bioavailability .
Result of Action
As a pyridine derivative, it may influence various cellular processes, potentially leading to changes in cell function .
生化学分析
Biochemical Properties
4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in regioselective deprotonation reactions, which are crucial in organic synthesis . The compound’s interactions with enzymes often involve the formation of covalent bonds, which can lead to enzyme inhibition or activation, depending on the context of the reaction.
Cellular Effects
The effects of 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the respiratory system, causing irritation and potential toxicity at higher concentrations . These effects are crucial for understanding the compound’s potential therapeutic applications and risks.
Molecular Mechanism
At the molecular level, 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form covalent bonds with enzymes makes it a potent inhibitor in certain biochemical pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy and potential changes in its biochemical properties . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, studies have shown that high doses of the compound can cause significant respiratory irritation and other toxic effects . These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in regioselective deprotonation reactions is particularly noteworthy, as it can lead to the formation of important intermediates in organic synthesis . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s solubility and stability play a significant role in its localization and accumulation within specific cellular compartments . These factors are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic targets .
特性
IUPAC Name |
4-(bromomethyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-3-4-1-5(7(9,10)11)12-6(13)2-4/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPKWBVTRDWMQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220712 | |
| Record name | 4-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227594-55-9 | |
| Record name | 4-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227594-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



